Terminal Carbon Reactivity Enhancement in 1,3-Butadiyne vs. Monoacetylenic Substrates
High-level quantum chemical calculations (B2PLYPD and CCSD(T)) demonstrate that substituted 1,3-diacetylenes exhibit substantially greater reactivity than corresponding substituted acetylenes bearing isolated triple bonds. The terminal carbon atoms serve as the most reactive centers for dimerization, and reactivity at these terminal positions increases progressively with the number of alkyne units [1]. In direct comparative analysis using a test reaction methodology, the relative reactivity of terminal carbon atoms in phenylbutadiyne significantly exceeds that in phenylacetylene, whereas internal carbon atoms maintain very low reactivity regardless of alkyne unit count [1].
| Evidence Dimension | Relative reactivity of terminal alkyne carbon centers (dimerization reaction) |
|---|---|
| Target Compound Data | Phenylbutadiyne (Ph-C≡C–C≡CH): Terminal carbon reactivity significantly elevated vs. monoalkyne baseline |
| Comparator Or Baseline | Phenylacetylene (Ph-C≡CH): Terminal carbon reactivity serves as baseline for isolated triple bond |
| Quantified Difference | Reactivity increase demonstrated qualitatively with increasing alkyne units; internal carbon reactivity remains very low independent of alkyne count |
| Conditions | Quantum chemical calculations at B2PLYPD and CCSD(T) levels; gas-phase dimerization test reaction model |
Why This Matters
This terminal reactivity advantage enables 1,3-butadiyne to function as a more efficient coupling partner in Glaser-type homocoupling and sequential Sonogashira-Glaser syntheses, where terminal alkyne activation governs reaction yield and selectivity.
- [1] Haberhauer G, Gleiter R, Woitschetzki S. Model Studies on the Dimerization of 1,3-Diacetylenes. The Journal of Organic Chemistry. 2015;80(11):12321-12332. View Source
